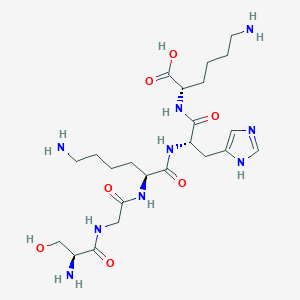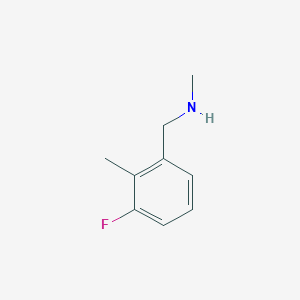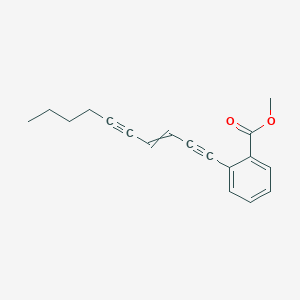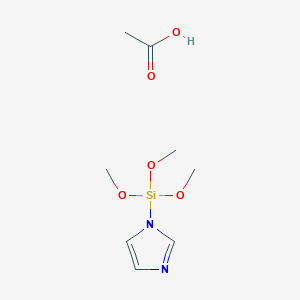![molecular formula C19H16Cl2N2O B12584166 N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea CAS No. 648420-55-7](/img/structure/B12584166.png)
N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a naphthyl group connected through an ethylurea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea typically involves the reaction of 3,4-dichlorophenethylamine with naphthyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea can be compared with other similar compounds, such as:
N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine: This compound has a similar dichlorophenyl group but differs in the presence of a pyrrolidinyl group instead of a naphthyl group.
N-[2-(3,4-Dichlorophenyl)ethyl]-4-n-butylpiperazine: This compound features a piperazine ring, providing different binding affinities and biological activities.
The uniqueness of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea lies in its specific structural features, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
CAS No. |
648420-55-7 |
|---|---|
Molecular Formula |
C19H16Cl2N2O |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H16Cl2N2O/c20-16-9-8-13(12-17(16)21)10-11-22-19(24)23-18-7-3-5-14-4-1-2-6-15(14)18/h1-9,12H,10-11H2,(H2,22,23,24) |
InChI Key |
OJENVPZLXSTWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

